molecular formula C16H17Cl2NO4 B6348220 4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-19-4

4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348220
CAS No.: 1326812-19-4
M. Wt: 358.2 g/mol
InChI Key: MTHQXKPFAUWXLU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure This compound is part of the spiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxa-azaspiro scaffold. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4/c17-10-4-5-11(12(18)8-10)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHQXKPFAUWXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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